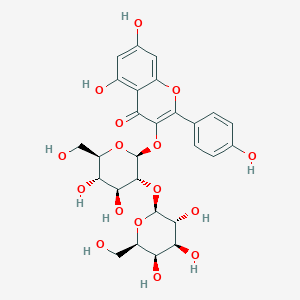

Camelliaside C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Camelliaside C is a natural product found in Camellia sinensis and Meconopsis quintuplinervia with data available.

Analyse Des Réactions Chimiques

Oxidation-Reduction Reactions

Camelliaside C participates in redox reactions due to its hydroxyl (-OH) and phenolic groups, which act as electron donors. These reactions are critical to its antioxidant and anti-inflammatory properties. The compound’s kaempferol backbone facilitates free radical scavenging by stabilizing reactive oxygen species (ROS) through electron transfer .

Key Observations:

-

Mechanism: Hydroxyl groups donate electrons to neutralize free radicals, forming stable quinone structures.

-

Biological Impact: Redox activity contributes to its inhibition of lipid peroxidation and cellular oxidative stress.

Enzymatic Hydrolysis

This compound undergoes enzymatic hydrolysis to yield simpler metabolites. For example:

-

Transformation to Astragalin: Enzymatic cleavage of the β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside moiety produces astragalin (kaempferol 3-O-glucoside) .

Experimental Evidence:

| Reaction Type | Enzyme Involved | Product | Biological Relevance | Source |

|---|---|---|---|---|

| Glycosidic hydrolysis | β-glucosidase | Astragalin | Enhanced bioavailability |

This reaction highlights its metabolic fate in biological systems, influencing bioavailability and activity.

Enzyme Inhibition

This compound inhibits arachidonate 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis, with an IC<sub>50</sub> of 1.4 × 10<sup>−4</sup> M in RBL-1 cells .

Mechanistic Insights:

-

Binding Interaction: The flavonoid core competitively binds to 5-LOX’s active site, blocking arachidonic acid conversion.

-

Kinetic Data:

Parameter Value Significance IC<sub>50</sub> 1.4 × 10<sup>−4</sup> M Potency comparable to camelliasides A/B

This inhibition underlies its anti-inflammatory potential, reducing pro-inflammatory leukotriene production.

Glycosylation Stability

The glycosidic bonds in this compound demonstrate pH-dependent stability:

| Condition | Stability | Reaction Outcome |

|---|---|---|

| Acidic (pH < 3) | Partial hydrolysis | Degradation to aglycone forms |

| Neutral/Alkaline | Stable | Intact structure preserved |

This pH sensitivity informs extraction protocols and storage conditions to prevent degradation.

Complexation with Metal Ions

This compound forms chelates with transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>), enhancing its antioxidant capacity.

Key Findings:

-

Binding Sites: Catechol groups in the B-ring facilitate metal coordination.

-

Impact: Metal chelation reduces Fenton reaction-driven ROS generation.

Propriétés

Numéro CAS |

152390-63-1 |

|---|---|

Formule moléculaire |

C27H30O16 |

Poids moléculaire |

610.5 g/mol |

Nom IUPAC |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17+,18-,20+,21+,22-,25-,26+,27+/m1/s1 |

Clé InChI |

LKZDFKLGDGSGEO-MUKUJDNJSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Key on ui other cas no. |

152390-63-1 |

Synonymes |

camelliaside C kaempferol 3-O-beta-D-galactopyranosyl-(1-2)-beta-D-glucopyranoside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.